molecular formula C21H17FN2O4 B15008301 (5Z)-5-{2-[(4-fluorobenzyl)oxy]benzylidene}-1-(prop-2-en-1-yl)pyrimidine-2,4,6(1H,3H,5H)-trione

(5Z)-5-{2-[(4-fluorobenzyl)oxy]benzylidene}-1-(prop-2-en-1-yl)pyrimidine-2,4,6(1H,3H,5H)-trione

Cat. No.: B15008301
M. Wt: 380.4 g/mol
InChI Key: CMOYQMRWMAWJPS-ATVHPVEESA-N
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Description

(5Z)-5-({2-[(4-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-1-(PROP-2-EN-1-YL)-1,3-DIAZINANE-2,4,6-TRIONE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a fluorophenyl group, a methoxyphenyl group, and a diazinane trione core, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-({2-[(4-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-1-(PROP-2-EN-1-YL)-1,3-DIAZINANE-2,4,6-TRIONE can be achieved through various synthetic routes. One common method involves the reaction of 4-fluorobenzyl chloride with 2-methoxybenzaldehyde in the presence of a base to form the intermediate compound. This intermediate is then reacted with 1-(prop-2-en-1-yl)-1,3-diazinane-2,4,6-trione under specific conditions to yield the final product. The reaction conditions typically involve the use of solvents such as dichloromethane or ethanol and may require heating or refluxing to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for efficiency and yield, potentially involving continuous flow reactors and automated systems to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-({2-[(4-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-1-(PROP-2-EN-1-YL)-1,3-DIAZINANE-2,4,6-TRIONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the fluorophenyl and methoxyphenyl groups, using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst or nucleophiles (e.g., amines, thiols) under basic conditions.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique properties and applications.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of similar organic molecules and can be used in the development of new synthetic methodologies.

Biology

In biological research, the compound’s interactions with biological molecules are of interest. It may be used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.

Medicine

In medicine, the compound’s potential therapeutic effects are explored. It may have applications in drug development, particularly as a lead compound for designing new pharmaceuticals targeting specific diseases.

Industry

In industrial applications, the compound’s properties are leveraged for the development of new materials, such as polymers or coatings, with specific desired characteristics.

Mechanism of Action

The mechanism of action of (5Z)-5-({2-[(4-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-1-(PROP-2-EN-1-YL)-1,3-DIAZINANE-2,4,6-TRIONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (5Z)-5-({2-[(4-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-1-(PROP-2-EN-1-YL)-1,3-DIAZINANE-2,4,6-TRIONE
  • (5Z)-5-({2-[(4-BROMOPHENYL)METHOXY]PHENYL}METHYLIDENE)-1-(PROP-2-EN-1-YL)-1,3-DIAZINANE-2,4,6-TRIONE

Uniqueness

The uniqueness of (5Z)-5-({2-[(4-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-1-(PROP-2-EN-1-YL)-1,3-DIAZINANE-2,4,6-TRIONE lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorophenyl group, in particular, may enhance its stability and reactivity compared to similar compounds with different substituents.

This detailed article provides a comprehensive overview of (5Z)-5-({2-[(4-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-1-(PROP-2-EN-1-YL)-1,3-DIAZINANE-2,4,6-TRIONE, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C21H17FN2O4

Molecular Weight

380.4 g/mol

IUPAC Name

(5Z)-5-[[2-[(4-fluorophenyl)methoxy]phenyl]methylidene]-1-prop-2-enyl-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C21H17FN2O4/c1-2-11-24-20(26)17(19(25)23-21(24)27)12-15-5-3-4-6-18(15)28-13-14-7-9-16(22)10-8-14/h2-10,12H,1,11,13H2,(H,23,25,27)/b17-12-

InChI Key

CMOYQMRWMAWJPS-ATVHPVEESA-N

Isomeric SMILES

C=CCN1C(=O)/C(=C\C2=CC=CC=C2OCC3=CC=C(C=C3)F)/C(=O)NC1=O

Canonical SMILES

C=CCN1C(=O)C(=CC2=CC=CC=C2OCC3=CC=C(C=C3)F)C(=O)NC1=O

Origin of Product

United States

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